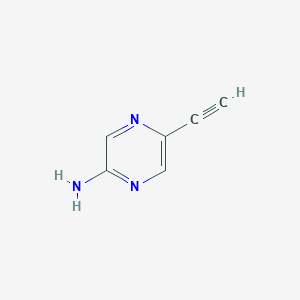
1-(3-溴苄基)-4-甲基哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromobenzyl)-4-methylpiperidine, also known as 3-bromobenzyl 4-methylpiperidine, is an organobromide compound that has been used in a variety of applications in scientific research. It is a versatile compound that has been used in a variety of organic synthesis methods and has been studied for its pharmacological properties.
科学研究应用
有机合成和方法
- 合成技术:邱等人的一项研究 (2009) 描述了一种 2-氟-4-溴联苯的实用合成方法,该化合物与“1-(3-溴苄基)-4-甲基哌啶”类似,涉及溴化,并且可以在药物或材料的开发中共享合成途径或应用 (邱等人,2009 年)。
溴化合物的环境和健康影响
- 环境持久性和毒性:对对羟基苯甲酸酯的研究表明,对羟基苯甲酸酯在结构上可能与其他苄基衍生物有关,它们具有环境持久性和潜在健康影响。这表明了解溴化合物的环境行为非常重要,包括潜在的“1-(3-溴苄基)-4-甲基哌啶” (Haman 等人,2015 年)。
作用机制
Target of Action
The primary target of 1-(3-Bromobenzyl)-4-methylpiperidine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
1-(3-Bromobenzyl)-4-methylpiperidine interacts with tubulin, perturbing its tertiary structure . The compound’s interaction with tubulin was studied using spectrofluorimetry .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division . By disrupting the normal architecture of microtubules, the compound may inhibit cell proliferation and affect the clonogenic potential of cells .
Result of Action
The compound has been found to inhibit cancer cell viability effectively . It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The disruption of normal microtubule architecture in cells is a peculiar feature of the compound’s action .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.
生化分析
Biochemical Properties
1-(3-Bromobenzyl)-4-methylpiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The bromobenzyl group in 1-(3-Bromobenzyl)-4-methylpiperidine can undergo nucleophilic substitution reactions, making it a versatile compound in biochemical studies .
Cellular Effects
1-(3-Bromobenzyl)-4-methylpiperidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, 1-(3-Bromobenzyl)-4-methylpiperidine can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of 1-(3-Bromobenzyl)-4-methylpiperidine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The bromobenzyl group allows it to form stable complexes with certain enzymes, inhibiting their activity. Additionally, 1-(3-Bromobenzyl)-4-methylpiperidine can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromobenzyl)-4-methylpiperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Bromobenzyl)-4-methylpiperidine remains stable under controlled conditions but can degrade when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 1-(3-Bromobenzyl)-4-methylpiperidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of 1-(3-Bromobenzyl)-4-methylpiperidine can result in toxic or adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
1-(3-Bromobenzyl)-4-methylpiperidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-(3-Bromobenzyl)-4-methylpiperidine within cells and tissues are essential for understanding its overall effects. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cells, 1-(3-Bromobenzyl)-4-methylpiperidine can localize to specific compartments or organelles, influencing its accumulation and activity. These interactions can affect the compound’s localization and distribution within the body .
Subcellular Localization
The subcellular localization of 1-(3-Bromobenzyl)-4-methylpiperidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, 1-(3-Bromobenzyl)-4-methylpiperidine may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(14)9-12/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPMCBFMFIKNOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)


![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)








